molecular formula C21H22O5 B158279 3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan CAS No. 65428-13-9

3,9-Dihydroxy-1-methoxy-10-prenylpterocarpan

Cat. No.: B158279
CAS No.: 65428-13-9
M. Wt: 354.4 g/mol
InChI Key: YKTZRMXYANFKQR-UHFFFAOYSA-N
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Description

Significance of Natural Products in Scientific Research

Natural products, chemical compounds produced by living organisms, have historically been a cornerstone of scientific research and drug discovery. researchgate.netscirp.org They represent a vast and diverse chemical space, offering a wide array of complex structures and unique biological activities that have been refined through evolution. researchgate.net This inherent chemical diversity makes them a critical resource for identifying novel therapeutic agents and tools for probing biological processes. researchgate.netopenaccessjournals.com The study of natural products has not only led to the development of numerous life-saving drugs but has also been fundamental in advancing our understanding of organic chemistry, stereochemistry, and the intricate pathways of biosynthesis. openaccessjournals.comnih.gov The continuous exploration of natural sources for new bioactive molecules remains a vital and fruitful area of scientific investigation. nih.gov

Overview of Isoflavonoids as a Class of Bioactive Metabolites

Isoflavonoids are a subclass of flavonoids, a large group of plant secondary metabolites. researchgate.netnih.gov Structurally, they are characterized by a 3-phenylchroman skeleton, which distinguishes them from other flavonoids where the B-ring is attached at the C-2 position. researchgate.net Primarily found in leguminous plants, particularly in the Fabaceae family, isoflavonoids play crucial roles in plant defense mechanisms and in symbiotic relationships with nitrogen-fixing bacteria. researchgate.netnih.gov In recent years, isoflavonoids have garnered significant attention for their potential health benefits in humans. researchgate.net They are often referred to as phytoestrogens due to their structural similarity to human estrogen, allowing them to interact with estrogen receptors and exert a range of biological effects. researchgate.netfrontiersin.org Research has demonstrated their antioxidant, anti-inflammatory, and potential anti-cancer properties, making them a subject of intense study in nutrition and medicine. researchgate.netmdpi.com

Contextualization of 1-Methoxyphaseollidin within Isoflavonoid (B1168493) Research

1-Methoxyphaseollidin is a specific type of isoflavonoid, belonging to the pterocarpan (B192222) class. It has been isolated from various plant sources, including species of Erythrina and Glycyrrhiza (licorice). chemfaces.comdocsdrive.comresearchgate.net As a member of the isoflavonoid family, 1-Methoxyphaseollidin is part of the broader investigation into the biological activities of these plant-derived compounds. Research on this particular molecule has revealed a range of interesting biological effects.

Research Findings for 1-Methoxyphaseollidin

Biological Activity Findings Source
Antimicrobial Activity Exhibited antifungal activity against Cladosporium cucumerinum. researchgate.net Showed high potential against Methicillin-resistant Staphylococcus aureus (MRSA). docsdrive.com Demonstrated anti-Helicobacter pylori activity, including against clarithromycin (B1669154) and amoxicillin-resistant strains. chemfaces.com chemfaces.comdocsdrive.comresearchgate.net
Anti-inflammatory Activity Inhibited lysoPAF acetyltransferase activity, an enzyme involved in the inflammatory process. chemfaces.comresearchgate.net chemfaces.comresearchgate.net
Anticancer Activity Identified as a novel gamma-secretase inhibitor that targets Notch-1 signaling in breast cancer stem cells. aacrjournals.org Showed moderate cytotoxic activity against KB and L1210 cancer cell lines. chemfaces.comglycoscience.ru chemfaces.comaacrjournals.orgglycoscience.ru

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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-11(2)4-5-14-16(23)7-6-13-15-10-25-18-9-12(22)8-17(24-3)19(18)21(15)26-20(13)14/h4,6-9,15,21-23H,5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTZRMXYANFKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C(=CC(=C4)O)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65428-13-9
Record name 1-Methoxyphaseollidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Phytochemical Context

Sources and Botanical Distribution of 1-Methoxyphaseollidin

1-Methoxyphaseollidin is a naturally occurring pterocarpan (B192222), a class of isoflavonoids, that has been identified in a select number of plant species, primarily within the Fabaceae family. hmdb.ca Its distribution is not widespread, making its presence a significant chemotaxonomic marker for the plants in which it is found.

1-Methoxyphaseollidin is a known constituent of licorice root, derived from various Glycyrrhiza species. nih.govchemfaces.com It has been successfully isolated from the methanol (B129727) extract of Glycyrrhiza uralensis, a plant species frequently used in traditional Chinese medicine. nih.govmdpi.comresearchgate.net Research has also confirmed its presence in the air-dried roots of Glycyrrhiza aspera. chemfaces.complantaedb.comresearchgate.net In one study, 1-methoxyphaseollidin was one of five new flavonoid compounds identified in G. aspera collected in the Xinjiang province of China. chemfaces.comresearchgate.net

Phytochemical investigations of the root bark of Erythrina vogelii have led to the isolation of 1-methoxyphaseollidin. researchgate.netthieme-connect.com This compound was identified alongside several other known and new prenylated isoflavonoids from the dichloromethane (B109758) extract of the plant. researchgate.netthieme-connect.com Its presence in this species highlights the diversity of isoflavonoids within the Erythrina genus. researchgate.netscialert.netgenome.jp

The isoflavonoid (B1168493) 1-methoxyphaseollidin has also been reported in Bolusanthus speciosus, a deciduous tree belonging to the Fabaceae family. researchgate.net This species, also known as the tree wisteria, is native to parts of southern Africa. wikipedia.orgarizona.eduwatercombefarm.co.za

Table 1: Botanical Sources of 1-Methoxyphaseollidin

Plant SpeciesFamilyPlant Part
Glycyrrhiza uralensisFabaceaeRoot
Glycyrrhiza asperaFabaceaeRoot
Erythrina vogeliiFabaceaeRoot Bark
Bolusanthus speciosusFabaceaeNot Specified

Co-occurrence with Related Isoflavonoids and Other Plant Metabolites

1-Methoxyphaseollidin is typically found in conjunction with a variety of other secondary metabolites, particularly other isoflavonoids. The specific phytochemical profile can vary depending on the plant species and even the extraction method used.

In Glycyrrhiza uralensis, 1-methoxyphaseollidin has been isolated alongside a significant number of other flavonoids. These include vestitol, licoricone, gancaonol C, glycyrin, formononetin, isolicoflavonol, and glyasperin D. nih.govresearchgate.net Other co-occurring compounds in Glycyrrhiza species include licoricidin (B1675306) and 6,8-diprenylgenistein. nih.gov A network pharmacology study on G. uralensis identified formononetin, 3'-methoxyglabridin, glypallichalcone, and glabridin (B1671572) as co-occurring active components. mdpi.comresearchgate.net

Within Erythrina vogelii, 1-methoxyphaseollidin is found with a suite of other prenylated isoflavonoids. These include newly identified compounds such as vogelins A-G, as well as known isoflavonoids like isolupalbigenin, ficuisoflavone, ulexone, isochandalon, isoderrone, and isowighteone. researchgate.net

Table 2: Selected Metabolites Co-occurring with 1-Methoxyphaseollidin

Co-occurring CompoundCompound ClassFound In
VestitolIsoflavanGlycyrrhiza uralensis
LicoriconeIsoflavone (B191592)Glycyrrhiza uralensis
Gancaonol CPterocarpanGlycyrrhiza uralensis
LicoricidinIsoflavanGlycyrrhiza species
6,8-diprenylgenisteinIsoflavoneGlycyrrhiza species
FormononetinIsoflavoneGlycyrrhiza uralensis
GlabridinIsoflavanGlycyrrhiza uralensis
Vogelins A-GPrenylated IsoflavonoidsErythrina vogelii
IsowighteoneIsoflavoneErythrina vogelii
IsolupalbigeninFlavanone (B1672756)Erythrina vogelii

Isolation Methodologies from Plant Matrices

The extraction and isolation of 1-methoxyphaseollidin from its natural plant sources involve multi-step processes that leverage the compound's physicochemical properties.

A common initial step is the extraction from dried and powdered plant material (e.g., roots, root bark) using organic solvents. Methanol is frequently used for the initial extraction from Glycyrrhiza uralensis. nih.gov For Erythrina vogelii, a dichloromethane (CH2Cl2) extract of the root bark has been shown to yield 1-methoxyphaseollidin. researchgate.netthieme-connect.com An ether-soluble fraction from licorice root has also been used as a starting point for isolation. nih.gov

Following the initial extraction, various chromatographic techniques are employed for purification. High-Performance Liquid Chromatography (HPLC) is a key method for both the qualitative and quantitative analysis of extracts containing 1-methoxyphaseollidin. nih.govmdpi.comaging-us.com Techniques such as HPLC coupled with diode array detection (HPLC-DAD) or mass spectrometry (e.g., UPLC/QToF MS) are used to identify and quantify the compound within complex mixtures. mdpi.comaging-us.com

For preparative isolation, column chromatography is often utilized. The specific stationary and mobile phases can be optimized to achieve separation from other co-occurring flavonoids. The final identification and structural elucidation of the isolated 1-methoxyphaseollidin are confirmed using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netthieme-connect.com

Table 3: Summary of Isolation Techniques for 1-Methoxyphaseollidin

TechniquePurposeDetails
Solvent ExtractionInitial extraction from plant materialSolvents like methanol, dichloromethane, or ether are used on dried, powdered plant parts. nih.govnih.govresearchgate.net
Column ChromatographyPurificationUsed to separate 1-methoxyphaseollidin from other compounds in the crude extract.
High-Performance Liquid Chromatography (HPLC)Analysis and QuantificationUsed for rapid and reliable analysis, often with DAD or MS detectors for identification. nih.govmdpi.com
Spectroscopic AnalysisStructural ElucidationTechniques like Mass Spectrometry and NMR are used to confirm the chemical structure of the isolated compound. nih.govresearchgate.net

Biosynthesis and Metabolic Pathways

Elucidation of Biosynthetic Precursors and Intermediates

The journey to 1-methoxyphaseollidin begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway to produce 4-coumaroyl-CoA. This intermediate is a critical branch point for the synthesis of various flavonoids. The first committed step towards isoflavonoids is the conversion of an flavanone (B1672756) intermediate, typically naringenin, into a 2-hydroxyisoflavanone, a reaction catalyzed by isoflavone (B191592) synthase.

While the direct biosynthetic pathway to 1-methoxyphaseollidin has not been fully elucidated in a single study, it can be inferred from the established pathways of other pterocarpans in various leguminous plants. The core pterocarpan (B192222) structure is derived from isoflavones. For 9-methoxy pterocarpans like medicarpin (B1676140), the precursor is the isoflavone formononetin. oup.comoup.com This suggests that a hydroxylated and prenylated pterocarpan serves as the immediate precursor to 1-methoxyphaseollidin.

The biosynthesis likely proceeds through the following key intermediates:

Isoflavone Precursors: The pathway likely starts from a common isoflavone such as daidzein (B1669772) or formononetin.

Hydroxylated Intermediates: Hydroxylation at various positions on the isoflavone ring is a common modification.

Pterocarpan Skeleton Formation: A key step is the formation of the tetracyclic pterocarpan ring system. This involves the reduction of an isoflavone to an isoflavanone (B1217009), followed by further reduction to an isoflavanol, and finally, a dehydration reaction to form the pterocarpan core. oup.com

Prenylated Pterocarpan: Given the structure of 1-methoxyphaseollidin, a prenylation step is essential. This involves the transfer of a dimethylallyl group to the pterocarpan skeleton. oup.comnih.gov

Hydroxylated and Prenylated Pterocarpan: The final steps likely involve hydroxylation and methoxylation of the prenylated pterocarpan.

The proposed biosynthetic precursors and intermediates for 1-methoxyphaseollidin are summarized in the table below.

Precursor/Intermediate Description General Role in Pterocarpan Biosynthesis
L-PhenylalanineAromatic amino acidPrimary precursor for the phenylpropanoid pathway
4-Coumaroyl-CoAPhenylpropanoid pathway intermediateEntry point into flavonoid and isoflavonoid (B1168493) biosynthesis
NaringeninFlavanoneKey intermediate for the formation of the isoflavone backbone
Daidzein/FormononetinIsoflavonesCore structures that undergo further modifications to form pterocarpans
7,2′-dihydroxy-4′-methoxyisoflavanol (DMI)IsoflavanolImmediate precursor for the formation of the pterocarpan ring in medicarpin biosynthesis oup.com
GlycinolTrihydroxypterocarpanA known precursor for prenylated pterocarpans like glyceollins in soybean oup.com
Prenylated PterocarpanPterocarpan with a dimethylallyl groupDirect precursor to further modified pterocarpans

Enzymology of 1-Methoxyphaseollidin Biosynthesis

The formation of 1-methoxyphaseollidin is orchestrated by a suite of enzymes, each catalyzing a specific reaction. While the enzymes directly responsible for the final steps in 1-methoxyphaseollidin synthesis have not been individually characterized, their classes and functions can be inferred from studies on related pterocarpans. oup.comresearchgate.net

The key enzyme classes involved in the biosynthesis are:

Isoflavone Synthase (IFS): A cytochrome P450 enzyme that catalyzes the key rearrangement reaction to form the isoflavone skeleton.

Isoflavone Reductase (IFR): Reduces isoflavones to isoflavanones.

Vestitone Reductase (VR): Further reduces the isoflavanone intermediate.

Pterocarpan Synthase (PTS): A dirigent domain-containing protein that catalyzes the final ring closure to form the pterocarpan skeleton. oup.comnih.gov

Prenyltransferases (PTs): These enzymes are responsible for the addition of a prenyl group to the pterocarpan core. In soybean, specific prenyltransferases are known to act on the pterocarpan glycinol at different positions. oup.comnih.govresearchgate.net

O-Methyltransferases (OMTs): This class of enzymes catalyzes the transfer of a methyl group, likely from S-adenosyl-L-methionine, to a hydroxyl group on the pterocarpan ring, forming the methoxy (B1213986) group seen in 1-methoxyphaseollidin. uniprot.orgfrontiersin.org

Cytochrome P450 Monooxygenases: These enzymes are involved in various hydroxylation and cyclization reactions throughout the pathway. nih.gov

The table below summarizes the key enzymes and their putative roles in the biosynthesis of 1-methoxyphaseollidin.

Enzyme Class Abbreviation Function Putative Role in 1-Methoxyphaseollidin Biosynthesis
Isoflavone SynthaseIFSCatalyzes the formation of the isoflavone skeletonEssential for producing the isoflavone precursor
Isoflavone ReductaseIFRReduction of isoflavonesPart of the pathway to form the pterocarpan core
Pterocarpan SynthasePTSCatalyzes the final ring closure to form the pterocarpan skeletonFormation of the core pterocarpan structure
PrenyltransferasePTTransfers a prenyl group to the pterocarpanAddition of the prenyl moiety to the pterocarpan skeleton
O-MethyltransferaseOMTTransfers a methyl group to a hydroxyl groupFormation of the methoxy group at the C-1 position

Genetic Regulation of Biosynthetic Pathways in Source Organisms

The biosynthesis of pterocarpans, including likely 1-methoxyphaseollidin, is tightly regulated at the genetic level. The expression of the genes encoding the biosynthetic enzymes is often induced in response to various biotic and abiotic stresses, such as pathogen attack or UV radiation, as pterocarpans frequently act as phytoalexins (antimicrobial compounds produced by plants). oup.com

Studies in various leguminous plants have identified several families of transcription factors that play a crucial role in regulating isoflavonoid and pterocarpan biosynthesis. These transcription factors bind to the promoter regions of the biosynthetic genes and modulate their expression. Key families of transcription factors include:

MYB transcription factors: These are known to be major regulators of the phenylpropanoid and flavonoid pathways.

bHLH (basic Helix-Loop-Helix) transcription factors: These often work in concert with MYB proteins to regulate gene expression.

WRKY transcription factors: This family is frequently involved in plant defense responses and can regulate the expression of phytoalexin biosynthetic genes.

The genes for pterocarpan biosynthesis are often organized in clusters on the chromosome, allowing for coordinated regulation of the entire pathway. The expression of these genes is typically transient, with a rapid increase in transcript levels following an inducing signal, leading to the accumulation of the protective pterocarpan compounds. oup.com

Metabolic Engineering Approaches for Enhanced Production

The potential biological activities of 1-methoxyphaseollidin make it a target for enhanced production through metabolic engineering. This involves the use of biotechnological tools to modify the metabolic pathways of an organism to increase the yield of a desired compound.

One of the most promising strategies for producing plant-derived natural products is to transfer the entire biosynthetic pathway into a microbial host, a process known as heterologous expression. The most commonly used hosts for this purpose are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. These organisms offer several advantages over plant-based production, including rapid growth, simpler genetic manipulation, and scalable fermentation processes.

The successful heterologous production of 1-methoxyphaseollidin would require the identification and transfer of all the necessary biosynthetic genes from the source plant into the microbial host. This includes the genes for the core pterocarpan pathway as well as the specific prenyltransferase and O-methyltransferase responsible for the final tailoring steps. Challenges in this approach include ensuring the proper functionality of plant enzymes, particularly cytochrome P450s, in a microbial environment.

Once a biosynthetic pathway is successfully transferred to a microbial host, several strategies can be employed to optimize and enhance the production of the target compound:

Increasing Precursor Supply: The production of 1-methoxyphaseollidin is dependent on the availability of precursors from the host's central metabolism, such as L-phenylalanine and malonyl-CoA. Engineering the host to overproduce these precursors can significantly boost the final yield.

Balancing Pathway Gene Expression: Fine-tuning the expression levels of each gene in the pathway is crucial to avoid the accumulation of toxic intermediates and to ensure a balanced metabolic flow. This can be achieved using different promoters and gene copy numbers.

Eliminating Competing Pathways: The host organism may have native metabolic pathways that compete for the same precursors as the heterologous pathway. Knocking out the genes for these competing pathways can redirect the metabolic flux towards the desired product.

By applying these metabolic engineering strategies, it may be possible to develop microbial cell factories for the sustainable and high-level production of 1-methoxyphaseollidin and other valuable pterocarpans.

Molecular Mechanisms of Biological Activity

Antimicrobial Mechanisms

1-Methoxyphaseollidin has demonstrated notable antimicrobial properties, particularly against the bacterium Helicobacter pylori and certain fungal species. The mechanisms underlying these activities are a subject of ongoing research.

Anti-Helicobacter pylori Activity and Related Mechanistic Studies

Helicobacter pylori is a pathogenic bacterium implicated in various gastric diseases. A crucial factor for its survival in the acidic environment of the stomach is the enzyme urease, which neutralizes gastric acid by producing ammonia. mdpi.comdovepress.com Inhibition of this enzyme is a key strategy for eradicating H. pylori. mdpi.comnih.gov While the direct urease inhibitory activity of 1-Methoxyphaseollidin is not yet fully detailed in available research, the general mechanism for urease inhibitors involves binding to the enzyme's active site, often targeting the nickel ions essential for its catalytic function. nih.gov This inhibition disrupts the bacterium's ability to maintain a viable pH in its immediate surroundings.

Furthermore, the survival of H. pylori is dependent on maintaining a proton-motive force across its inner membrane for ATP synthesis. Urease activity is linked to the maintenance of this force in acidic conditions. dovepress.com By potentially inhibiting urease, compounds like 1-Methoxyphaseollidin could indirectly disrupt the proton-motive force, leading to a decrease in ATP production and ultimately, bacterial cell death.

Antifungal Activity Against Specific Fungal Species (e.g., Cladosporium cucumerinum)

The precise molecular mechanism of 1-Methoxyphaseollidin's antifungal activity against Cladosporium cucumerinum is not extensively documented. However, studies on metabolites from the genus Cladosporium have revealed that compounds can exert antifungal effects through various mechanisms. nih.gov General antifungal mechanisms of natural compounds often involve the disruption of cell membrane integrity, inhibition of cell wall synthesis, or interference with essential metabolic pathways. mdpi.com For instance, some antifungal agents cause oxidative stress by inducing the accumulation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. mdpi.com Further research is necessary to specifically elucidate how 1-Methoxyphaseollidin interacts with and inhibits the growth of C. cucumerinum.

Molecular Interactions in Mammalian Cell Systems

Beyond its antimicrobial effects, 1-Methoxyphaseollidin is being explored for its interactions with signaling pathways within mammalian cells, which could have implications for various physiological and pathological processes.

Modulation of Notch1 Signaling Pathway Components (e.g., Hes1, Hey1, Presenilin)

The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and differentiation. researchgate.netnih.govnih.gov Key components of this pathway include the Notch1 receptor and its downstream transcriptional targets, such as Hes1 and Hey1. researchgate.netnih.govnih.gov The activation of Notch1 involves proteolytic cleavage by a complex that includes presenilin. While direct evidence of 1-Methoxyphaseollidin modulating the Notch1 pathway is limited, the intricate nature of this pathway presents multiple points for potential interaction. The expression levels of Hes1 and Hey1 are direct indicators of Notch pathway activity. researchgate.netnih.gov Further investigation is required to determine if 1-Methoxyphaseollidin can influence the expression of these target genes or interact with components like presenilin to modulate Notch signaling.

Downregulation of AKT Signaling Pathway Elements (e.g., pAKT (S473), p65, BCl-2)

The AKT signaling pathway is a central regulator of cell survival, growth, and proliferation. The phosphorylation of AKT at serine 473 (pAKT S473) is a key activation event. Downstream effectors of this pathway include the transcription factor NF-κB (of which p65 is a subunit) and the anti-apoptotic protein BCl-2. nih.gov Overexpression of certain enzymes has been shown to downregulate the PI3K/Akt signaling pathway, leading to reduced expression of proteins like Akt and Bcl-2 and inducing apoptosis. nih.gov The potential for 1-Methoxyphaseollidin to downregulate this pathway by inhibiting the phosphorylation of AKT or affecting the expression of downstream targets like p65 and BCl-2 is an area of active investigation. Such activity could have significant implications for processes like apoptosis and inflammation.

Inhibition of LysoPAF Acetyltransferase Activity

Lyso-platelet-activating factor (Lyso-PAF) acetyltransferase is a key enzyme in the biosynthesis of platelet-activating factor (PAF), a potent lipid mediator of inflammation. nih.govnih.govresearchgate.netresearchgate.net The inhibition of this enzyme can therefore modulate inflammatory responses. nih.govnih.govresearchgate.netresearchgate.net The mechanism of inhibition often involves competition with the substrate, acetyl-CoA. nih.gov While specific studies on the inhibition of LysoPAF acetyltransferase by 1-Methoxyphaseollidin are not yet available, the potential for this compound to act as an inhibitor represents a plausible mechanism for anti-inflammatory effects.

Enzyme Inhibition Profiles

1-Methoxyphaseollidin has been identified as a novel and potent inhibitor of gamma-secretase (γ-secretase). It has demonstrated the ability to inhibit the activity of this enzyme with a half-maximal inhibitory concentration (IC50) of 300 nM in cell culture models. This level of potency is noted to be significantly higher—approximately 100 times more potent—than its parent compound, Pso.

Molecular docking studies suggest a unique mechanism of inhibition. It is proposed that 1-methoxyphaseollidin binds to a site on the γ-secretase complex that is outside of the catalytic unit. This allosteric binding is believed to induce a conformational change in the enzyme, which results in the inhibition of its proteolytic activity, specifically affecting Notch1 processing.

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a significant target for antiviral drug development. mdpi.commedrxiv.orgsemanticscholar.orgnih.gov Based on the available scientific literature, there is currently no specific information or research data detailing the inhibitory activity of 1-methoxyphaseollidin against the SARS-CoV-2 main protease.

EnzymeInhibitory ActivityDetails (IC50, Mechanism)
Gamma-SecretaseYesIC50: 300 nM Mechanism: Binds outside the catalytic unit, inducing a conformational change.
SARS-CoV-2 MproNo data available-

Structure Activity Relationship Sar Studies

Systematic Derivatization and Analog Synthesis for SAR Elucidation

The understanding of 1-Methoxyphaseollidin's potent biological activity has been significantly enhanced by its comparison to parent compounds and the synthesis of its analogs. A prominent example is the development of 1-Methoxyphaseollidin (1MP) as a highly potent derivative of 6-(3-methylbut-2-enyl) coumestrol (B1669458) (Pso). aacrjournals.org

Researchers identified 1MP through a series of deliberate structural modifications to the parent compound, Pso, to enhance its therapeutic properties. These changes included:

Translocation of the isoprenyl moiety: The prenyl group was moved from the phenyl ring fused to the pyran ring (as in Pso) to the adjacent phenyl ring. aacrjournals.org

Removal of a carbonyl group: The carbonyl group present on the pyran ring of Pso was eliminated. aacrjournals.org

Introduction of a methoxy (B1213986) group: A methoxy group was added at the 1-position of the core structure. aacrjournals.orgresearchgate.net

This systematic derivatization resulted in 1-Methoxyphaseollidin, a compound that demonstrated an IC₅₀ value of 300 nM for inhibiting Notch1 activity, making it approximately 100 times more potent than the original Pso compound in cell culture models. aacrjournals.orgresearchgate.net This approach exemplifies how targeted analog synthesis is a crucial strategy for elucidating SAR and optimizing lead compounds.

Identification of Key Structural Features for Specific Biological Activities

Through comparative studies and biological assays, specific parts of the 1-Methoxyphaseollidin molecule have been identified as essential for its various biological functions.

Pterocarpan (B192222) Core and Prenyl Group: The core pterocarpan skeleton combined with the prenyl (3-methylbut-2-enyl) group is crucial for multiple activities. These features are associated with potent antifungal activity, as demonstrated by its minimal inhibitory concentration of 0.5 μg against the fungus Cladosporium cucumerinum. researchgate.net Furthermore, computational studies suggest that the chromenone ring substituted with a 3-methylbut-2-enyl group may be a key feature for developing leads against viral proteases like the one from SARS-CoV-2. nih.gov

Methoxy Group at Position 1: The introduction of the methoxy group at the 1-position is a defining feature of this compound and is directly linked to its enhanced potency as a Notch1 inhibitor compared to its precursor, Pso. aacrjournals.orgresearchgate.net Studies on related flavonoids have also shown that the presence and position of methoxy groups are often essential for activities such as tyrosinase inhibition. researchgate.net

Combined Structural Modifications for Notch1 Inhibition: The significantly enhanced potency of 1-Methoxyphaseollidin as a Notch1 signaling inhibitor in breast cancer stem cells is not attributed to a single change, but to the synergistic effect of all three key modifications from the parent Pso molecule: the relocated isoprenyl group, the absent carbonyl function, and the added methoxy group. aacrjournals.orgresearchgate.net

Table 1: Key Structural Features of 1-Methoxyphaseollidin and Associated Biological Activities

Structural FeatureAssociated Biological ActivityReference
Pterocarpan Skeleton + Prenyl GroupAntifungal activity against Cladosporium cucumerinum researchgate.net
Synergistic effect of Prenyl Group Translocation, Carbonyl Removal, and Methoxy Group AdditionPotent Notch1 signaling inhibition in breast cancer stem cells aacrjournals.orgresearchgate.net
Chromenone ring with 3-methylbut-2-enyl groupPotential inhibitory activity against SARS-CoV-2 Main Protease (Mpro) nih.gov

Computational Modeling and Molecular Docking for SAR Analysis

Computational methods are indispensable tools for predicting and analyzing the interaction between 1-Methoxyphaseollidin and its biological targets at a molecular level, providing critical insights into its SAR.

Molecular docking simulations have been extensively used to visualize and quantify the binding affinity of 1-Methoxyphaseollidin to various proteins. In the context of its anticancer activity, docking studies suggest that 1-Methoxyphaseollidin binds to the γ-secretase complex, a key component of the Notch signaling pathway. aacrjournals.orgresearchgate.net Interestingly, the model indicates that it binds outside of the enzyme's catalytic unit, inducing a conformational change that results in the inhibition of Notch1. aacrjournals.orgresearchgate.net

The compound has also been evaluated computationally against viral and bacterial targets. A molecular docking study investigating potential inhibitors for the SARS-CoV-2 main protease (Mpro) identified 1-Methoxyphaseollidin as one of six compounds from liquorice with the best binding affinity towards the protein target. nih.gov

Further in-silico investigations have explored its potential as an antibacterial agent by calculating its docking energies against peptide deformylase (PDF), an essential bacterial enzyme, from various pathogens. These studies provide specific binding energy values, highlighting its potential as a broad-spectrum antibacterial lead compound. mdpi.com

Table 2: Calculated Docking Energies of 1-Methoxyphaseollidin with Bacterial Peptide Deformylase (PDF) Targets

Bacterial TargetDocking Energy (kJ/mol)
E. coli PDF-92.1
P. aeruginosa PDF-93.6
Y. pestis PDF-105.6
B. anthracis PDF-107.3
S. aureus PDF-109.5
S. pneumoniae PDF-111.2
H. pylori PDF-112.3
H. influenzae PDF-114.1
N. gonorrhoeae PDF-105.1
C. trachomatis PDF-106.8
B. burgdorferi PDF-99.0
M. genitalium PDF-100.5
M. pneumoniae PDF-104.9
U. urealyticum PDF-106.6

Data sourced from an in-silico investigation of antibacterial phytochemicals. mdpi.com

Beyond single-target docking, network pharmacology approaches have predicted a wide array of potential targets for 1-Methoxyphaseollidin. One analysis identified 31 potential protein targets for the compound. researchgate.net These large-scale computational screenings often use parameters like oral bioavailability (OB) and drug-likeness (DL) to filter for promising compounds, with 1-Methoxyphaseollidin showing favorable values (e.g., OB: 69.98%, DL: 0.64). nih.govwiley.com Subsequent molecular docking simulations in these studies often verify the binding between the compound and high-priority targets such as MAPK1, TP53, and TNF. aimspress.com These computational analyses, utilizing software like Autodock vina and Schrödinger's Glide, are fundamental to modern SAR exploration. nih.govwiley.com

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating components within a mixture. wikipedia.org The choice of chromatographic method is crucial for achieving the desired resolution and sensitivity in the analysis of 1-Methoxyphaseollidin.

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) is a widely used, simple, and rapid technique for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. umich.edulibretexts.org It operates on the principle of separating compounds based on their differential affinities for a stationary phase (a coating on a plate) and a mobile phase (a solvent that moves up the plate). wikipedia.org While specific TLC data for 1-Methoxyphaseollidin is not extensively detailed in the provided results, the technique's general applicability for separating plant-derived compounds is well-established. nih.gov

High-Performance Thin Layer Chromatography (HPTLC) is an advanced and automated version of TLC that offers improved resolution, sensitivity, and reproducibility. wikipedia.orge-bookshelf.de HPTLC is suitable for quantitative analysis and can handle numerous samples simultaneously. crpsonline.comresearchgate.net Its enhanced capabilities make it a powerful tool for creating chemical fingerprints of complex mixtures, such as herbal extracts where 1-Methoxyphaseollidin might be present. researchgate.netnih.gov The use of higher quality stationary phases with smaller particle sizes in HPTLC leads to better separation efficiency. wikipedia.org

Key Features of TLC/HPTLC:

Stationary Phase: Typically silica (B1680970) gel or alumina (B75360) coated on glass, plastic, or aluminum plates. umich.edulibretexts.org

Mobile Phase: A solvent or a mixture of solvents that facilitates the separation. wikipedia.org

Detection: Visualization of separated spots is often achieved under UV light or by using staining reagents. wikipedia.org

Retention Factor (Rf): The ratio of the distance traveled by the compound to the distance traveled by the solvent front, used for compound identification. libretexts.org

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detector (DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. phcog.com When coupled with a Diode Array Detector (DAD), HPLC provides not only retention time data but also UV-Vis spectra of the eluting compounds, which aids in their identification.

In the analysis of complex mixtures, such as those from traditional Chinese medicine, HPLC-DAD has been effectively used to separate and quantify various phytochemicals. phcog.com For instance, a study utilizing HPLC-DAD for the analysis of a preferred prescription identified 1-Methoxyphaseollidin as a component. amegroups.cn The method's robustness allows for the simultaneous determination of multiple compounds in a single run. phcog.com The DAD detector is advantageous as it can monitor multiple wavelengths simultaneously, allowing for the selection of an optimal wavelength for the detection of each compound. phcog.com

Table 1: Illustrative HPLC-DAD Parameters for Phytochemical Analysis

ParameterValue/Description
Column C18 reverse-phase columns are commonly used.
Mobile Phase A gradient of two or more solvents, often a mixture of an aqueous solution (like water with an acidifier) and an organic solvent (like acetonitrile (B52724) or methanol). phcog.commdpi.com
Detection Diode Array Detector (DAD), providing spectral data across a range of wavelengths.
Flow Rate Typically around 1.0 mL/min. phcog.com
Injection Volume Usually in the range of 5-20 µL. phcog.com

This table represents typical parameters and may not be specific to 1-Methoxyphaseollidin analysis.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures. mdpi.com This results in significantly improved resolution, sensitivity, and speed of analysis compared to traditional HPLC. UPLC is particularly well-suited for analyzing complex samples containing numerous compounds, such as plant extracts. mdpi.com The increased peak capacity of UPLC allows for better separation of structurally similar compounds. nih.gov In studies involving the chemical profiling of natural products, UPLC coupled with mass spectrometry has been instrumental in identifying a wide array of compounds, including those related to 1-Methoxyphaseollidin. scispace.compatsnap.com

Mass Spectrometry-Based Approaches for Identification and Component Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and identification of unknown compounds. When coupled with a chromatographic separation technique like HPLC or UPLC, it provides a comprehensive profile of the components in a mixture.

Q-Exactive Mass Spectrometry

The Q-Exactive mass spectrometer is a hybrid system that combines a quadrupole mass filter with a high-resolution, accurate-mass (HRAM) Orbitrap detector. thermofisher.comnih.gov This configuration offers exceptional sensitivity, resolution, and mass accuracy, making it highly effective for both identifying and quantifying compounds in complex matrices. thermofisher.comthermoscientific.com The Q-Exactive's ability to perform fast, alternating positive-negative scan modes allows for comprehensive screening in a single run. thermofisher.com In the context of natural product analysis, UHPLC-QE-MS has been utilized to identify numerous components in extracts, demonstrating its power in untargeted metabolomics. researchgate.net The high resolving power, which can be up to 140,000, allows for the confident determination of elemental compositions. thermofisher.com

Key Features of Q-Exactive MS:

High Resolution: Enables the separation of ions with very similar mass-to-charge ratios. thermofisher.com

High Mass Accuracy: Provides very precise mass measurements, which is crucial for determining the elemental formula of a compound. nih.gov

MS/MS Capability: The quadrupole allows for the selection of a specific precursor ion, which is then fragmented to produce a characteristic fragmentation pattern, aiding in structural identification. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (QToF MS)

Quadrupole Time-of-Flight Mass Spectrometry (QToF MS) is another hybrid mass spectrometry technique that pairs a quadrupole mass analyzer with a time-of-flight (ToF) mass analyzer. nih.govnih.gov This combination leverages the quadrupole's ability to select specific ions and the ToF analyzer's high speed, sensitivity, and mass accuracy. ual.eswikipedia.org QToF MS is capable of providing accurate mass measurements for both the parent ion and its fragment ions, which significantly enhances the confidence in compound identification. ual.es

The application of UPLC/Q-TOF-MS/MS has been noted in the analysis of traditional medicines, where it has been used to identify components like 1-Methoxyphaseollidin. scispace.com The technique is particularly valuable for comprehensive screening applications in fields like toxicology and metabolomics due to its ability to acquire high-quality data on a wide range of compounds in a single analysis. nih.gov

Table 2: Comparison of Mass Spectrometry Approaches

FeatureQ-Exactive (Orbitrap)QToF MS
Mass Analyzer Quadrupole + OrbitrapQuadrupole + Time-of-Flight
Resolution Very High (up to 140,000 or higher) thermofisher.comlcms.czHigh (typically >10,000) ual.es
Mass Accuracy Excellent (<1-3 ppm) ual.esVery Good (<5 ppm) ual.es
Scan Speed Fast, with parallel filling and detection nih.govVery Fast nih.gov
Primary Application Untargeted screening, proteomics, metabolomics, quantitative analysis. nih.govresearchgate.netComprehensive screening, identification of unknowns, metabolomics. nih.govca.gov

Bioautographic Assays for Activity-Guided Fractionation and Detection

Bioautographic assays are powerful techniques used in natural product chemistry to localize biologically active compounds directly on a chromatogram. This method hyphenates planar chromatography, most commonly thin-layer chromatography (TLC), with a biological assay, allowing for the rapid identification of active constituents in a complex mixture, such as a plant extract. The process facilitates the targeted isolation of bioactive molecules, saving significant time and resources.

The most common approach is direct bioautography. In this method, a TLC plate is developed with the extract and, after the solvent has evaporated, it is sprayed with or dipped into a suspension of a specific microorganism (like bacteria or fungi). The plate is then incubated under suitable conditions to allow microbial growth. Inhibition zones—clear areas where the microorganism has not grown—appear at the positions of the antimicrobial compounds on the chromatogram. nih.gov Visualizing agents, such as tetrazolium salts, can be used to enhance the contrast between the areas of growth and inhibition. nih.gov

This activity-guided fractionation approach has been successfully applied in the investigation of plant extracts containing 1-methoxyphaseollidin. For instance, in studies on the root bark of Erythrina vogelii, a dichloromethane (B109758) extract was analyzed for its antifungal properties using a direct TLC bioautographic assay against the fungus Cladosporium cucumerinum. thieme-connect.com This screening method was instrumental in monitoring the isolation of antifungal compounds and pinpointing the activity to specific molecules within the extract. thieme-connect.com

Through this technique, 1-methoxyphaseollidin was identified as a potent antifungal agent. thieme-connect.comresearchgate.netresearchgate.net Researchers were able to determine its minimal inhibitory amount required to prevent the growth of Cladosporium cucumerinum directly on the TLC plate. thieme-connect.comresearchgate.netresearchgate.net This demonstrates the efficacy of bioautography not only for the detection but also for the semi-quantitative assessment of the bioactivity of compounds like 1-methoxyphaseollidin within a complex natural mixture.

Table 1: Antifungal Activity of 1-Methoxyphaseollidin Determined by TLC-Direct Bioautography

Compound Test Organism Assay Type Minimal Inhibitory Amount (μg) Source
1-Methoxyphaseollidin Cladosporium cucumerinum TLC-Direct Bioautography 0.5 thieme-connect.comresearchgate.netresearchgate.net
Isowighteone Cladosporium cucumerinum TLC-Direct Bioautography 10 thieme-connect.comresearchgate.netresearchgate.net

Chemical Synthesis Strategies for 1 Methoxyphaseollidin and Analogs

Total Synthesis Approaches

The total synthesis of pterocarpans, including analogs of 1-methoxyphaseollidin, often involves multi-step sequences starting from readily available precursors. While a specific total synthesis for 1-methoxyphaseollidin is not extensively documented in publicly available literature, the established routes for structurally similar pterocarpans, such as (±)-maackiain, provide a clear blueprint for its potential synthesis. dntb.gov.uaresearchgate.netrsc.orgrsc.org These strategies typically rely on the construction of the key isoflavanone (B1217009) or isoflavone (B191592) intermediate, followed by reductive cyclization to form the characteristic pterocarpan (B192222) skeleton.

One plausible synthetic approach to (±)-1-methoxyphaseollidin would likely commence with the synthesis of a substituted isoflavone precursor. This could be achieved through various methods, including the well-established Suzuki or Heck coupling reactions to form the carbon-carbon bond between the A and B rings of the isoflavone core. researchgate.netunideb.hu An alternative and classical approach involves the condensation of a substituted phenol (B47542) with a corresponding phenylacetic acid derivative, followed by cyclization.

A key step in many pterocarpan syntheses is the reduction of a 2'-hydroxyisoflavone to the corresponding isoflavanol, which then undergoes acid-catalyzed cyclization to yield the pterocarpan ring system. researchgate.net The stereochemical outcome of this cyclization is crucial, often resulting in the thermodynamically more stable cis-fused ring junction characteristic of most natural pterocarpans.

A Hypothetical Total Synthesis of (±)-1-Methoxyphaseollidin:

A potential retrosynthetic analysis for 1-methoxyphaseollidin would disconnect the molecule at the C6-O-C11a and C6a-C11a bonds, leading back to a key 2'-hydroxyisoflavan intermediate. This intermediate could, in turn, be derived from a corresponding isoflavone. The synthesis would likely proceed as follows:

Synthesis of the Isoflavone Core: The synthesis would begin with the preparation of a suitably substituted 2,4-dihydroxyacetophenone derivative and a protected 3,4-dihydroxybenzaldehyde. These would undergo a base-catalyzed Claisen-Schmidt condensation to form a chalcone (B49325). Subsequent oxidative cyclization of the chalcone, for instance, using thallium(III) nitrate (B79036) (TTN), would yield the desired isoflavone.

Reduction to the Isoflavanol: The isoflavone would then be selectively reduced at the C2-C3 double bond and the C4 carbonyl group. This is often achieved using a reducing agent like sodium borohydride. The presence of a hydroxyl group at the 2' position is critical for the subsequent cyclization.

Cyclization to the Pterocarpan Skeleton: The resulting isoflavanol, upon treatment with an acid catalyst (e.g., p-toluenesulfonic acid), would undergo intramolecular cyclization to form the pterocarpan core.

Final Modifications: Any protecting groups would be removed, and the methoxy (B1213986) group at the C1 position would be introduced if not already present in the starting materials.

Table 1: Key Intermediates in a Hypothetical Total Synthesis of (±)-1-Methoxyphaseollidin

Compound Structure Role in Synthesis
Substituted ChalconeA 1,3-diphenyl-2-propen-1-one derivative with appropriate hydroxyl and methoxy substituents.Precursor to the isoflavone core.
2'-HydroxyisoflavoneA substituted 3-phenylchromen-4-one with a hydroxyl group at the 2' position of the B-ring.Key intermediate for the formation of the pterocarpan skeleton.
2'-HydroxyisoflavanolThe reduced form of the 2'-hydroxyisoflavone, with a hydroxyl group at C4 and a saturated C2-C3 bond.Immediate precursor for the acid-catalyzed cyclization.
(±)-1-MethoxyphaseollidinThe final tetracyclic pterocarpan product.Target molecule of the total synthesis.

Semisynthesis of Natural and Non-Natural Derivatives

Semisynthesis, which involves the chemical modification of a readily available natural product, offers a more direct route to novel derivatives. This approach is particularly valuable when the parent natural product can be isolated in sufficient quantities. While specific examples for 1-methoxyphaseollidin are not abundant, studies on related pterocarpans demonstrate the feasibility of this strategy. scite.ai

For instance, the hydroxyl groups present on the pterocarpan scaffold serve as convenient handles for various chemical transformations. These can include:

Alkylation and Acylation: The phenolic hydroxyl groups can be readily alkylated or acylated to produce ethers and esters, respectively. These modifications can alter the lipophilicity and pharmacokinetic properties of the parent molecule. The synthesis of prenylated and benzylated analogs of the pterocarpan edunol (B191155) has been reported, showcasing the potential to introduce new functionalities. scite.ai

Halogenation: Introduction of halogen atoms at specific positions on the aromatic rings can significantly influence the electronic properties and biological activity of the molecule.

Coupling Reactions: The aromatic rings can be functionalized further using modern cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

A biomimetic synthesis approach has also been employed to create novel cytisine-pterocarpan hybrid molecules, starting from (-)-maackiain, a structurally related pterocarpan. mdpi.com This highlights the potential for creating complex, non-natural derivatives through the combination of natural product scaffolds.

Table 2: Potential Semisynthetic Derivatives of 1-Methoxyphaseollidin

Derivative Type Modification Potential Starting Material Example Reagents
Ether AnalogsAlkylation of phenolic hydroxyl groups.1-Methoxyphaseollidin or its demethylated precursor.Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base.
Ester AnalogsAcylation of phenolic hydroxyl groups.1-Methoxyphaseollidin or its demethylated precursor.Acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base.
Halogenated DerivativesElectrophilic aromatic substitution.1-Methoxyphaseollidin.N-Bromosuccinimide (NBS), N-chlorosuccinimide (NCS).
C-Prenylated AnalogsFriedel-Crafts type reaction.1-Methoxyphaseollidin.Prenyl bromide with a Lewis acid catalyst.

Development of Analog Libraries for Research Purposes

The generation of compound libraries based on a privileged scaffold, such as the pterocarpan core of 1-methoxyphaseollidin, is a powerful strategy in drug discovery and chemical biology. researchgate.netingentaconnect.comrsc.orgrsc.org These libraries, containing a systematic variation of substituents around the core structure, allow for a comprehensive exploration of the structure-activity relationship (SAR).

Strategies for Library Development:

Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. Starting from a common intermediate, different building blocks or reagents can be introduced in a systematic manner to generate a library of analogs. For example, a library of isoflavones, which are precursors to pterocarpans, has been synthesized using solution-phase parallel synthesis for the discovery of novel therapeutic agents. researchgate.netingentaconnect.com

Combinatorial Chemistry: This approach involves the "mix-and-split" synthesis of a large number of compounds in a single process. While more complex, it can generate vast libraries of compounds for high-throughput screening. The isoflavone scaffold, from which pterocarpans are derived, has been utilized in combinatorial library generation to explore new inhibitors of various enzymes. rsc.orgrsc.org

Diversity-Oriented Synthesis (DOS): This strategy aims to create a library of structurally diverse and complex molecules, often inspired by natural product scaffolds. A DOS approach starting from a key pterocarpan intermediate could lead to the discovery of analogs with novel biological activities.

The development of a 1-methoxyphaseollidin-based library would likely involve the synthesis of a key intermediate, such as a highly functionalized isoflavone or pterocarpan core, which could then be elaborated through a series of parallel reactions to introduce diversity at various positions of the molecule. The resulting library could then be screened against a range of biological targets to identify new lead compounds for drug development.

Ecological and Evolutionary Context in Plant Biology

Role in Plant Defense Mechanisms Against Pathogens and Herbivores

Plants have evolved a sophisticated array of defense mechanisms to protect themselves from a constant barrage of attacks by pathogens and herbivores. iastate.edu These defenses can be broadly categorized as structural, such as thorns and waxy cuticles, or chemical, involving a vast arsenal (B13267) of secondary metabolites. libretexts.org 1-Methoxyphaseollidin falls into the latter category, functioning as a phytoalexin. nih.govplantsjournal.com Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulate in plants in response to stress, including microbial infection or mechanical injury. plantsjournal.comresearchgate.netnumberanalytics.com

The production of phytoalexins like 1-Methoxyphaseollidin is an induced defense mechanism, meaning it is triggered by the presence of a threat rather than being constitutively present. nih.gov This inducible nature is a key component of the plant's multi-pronged defense strategy, which also includes the production of pathogenesis-related (PR) proteins and the reinforcement of cell walls. plantsjournal.com When a plant detects a potential pathogen, a signaling cascade is initiated, leading to the de novo synthesis of these defensive compounds. nih.govnih.gov

Research has demonstrated the direct antimicrobial activity of 1-Methoxyphaseollidin. For instance, it has shown notable antifungal activity against Cladosporium cucumerinum. researchgate.net This inhibitory action against fungal pathogens is a critical function, as fungi represent a major threat to plant health. nih.gov The effectiveness of phytoalexins is often dependent on the speed and magnitude of their accumulation at the site of infection. researchgate.net The ability of a pathogen to cause disease can be linked to its capacity to detoxify or tolerate the specific phytoalexins produced by the host plant. nih.gov

Beyond pathogens, some secondary metabolites also deter herbivores through toxicity or by making the plant tissue unpalatable. libretexts.orgnih.gov While the primary role of 1-Methoxyphaseollidin appears to be in pathogen defense, the broader class of isoflavonoids to which it belongs is known to have roles in repelling insect herbivores. researchgate.net

Table 1: Documented Antimicrobial Activity of 1-Methoxyphaseollidin

Target Organism Type of Activity Source
Cladosporium cucumerinum Antifungal researchgate.net
Helicobacter pylori Anti-H. pylori researchgate.net

Interactions with the Plant Microbiome and Environmental Factors

The influence of 1-Methoxyphaseollidin and other isoflavonoids extends beyond direct defense to the complex community of microorganisms living in, on, and around the plant—the plant microbiome. nih.gov This microbiome plays a crucial role in plant health, assisting in nutrient acquisition and providing an additional layer of protection against pathogens. nih.govfrontiersin.org

Root exudates, which can contain a variety of secondary metabolites including isoflavonoids, are key mediators of the interactions between plants and their rhizospheric microbiome. researchgate.nettamu.edu These compounds can act as signaling molecules, selectively promoting the growth of beneficial microbes while inhibiting pathogenic ones. nih.gov For example, isoflavonoids are well-known for their role in establishing the symbiotic relationship between legumes and nitrogen-fixing rhizobia bacteria. encyclopedia.pubfrontiersin.org They act as signals that induce the expression of nodulation genes in the bacteria, leading to the formation of root nodules where atmospheric nitrogen is converted into a form the plant can use. researchgate.netencyclopedia.pubfrontiersin.org

The composition of the plant's chemical defenses, including the production of 1-Methoxyphaseollidin, is not static and can be influenced by various environmental factors. botanicalsafetyconsortium.org Abiotic stresses, such as nutrient availability, UV radiation, and soil composition, can modulate the biosynthesis of isoflavonoids. researchgate.netbotanicalsafetyconsortium.orgresearchgate.net For instance, the production of these compounds can be a response to nutrient scarcity or exposure to heavy metals. researchgate.net This interplay highlights the plant's ability to adapt its defensive and symbiotic strategies to changing environmental conditions.

The interaction is a two-way street; the microbiome can also influence the plant's production of secondary metabolites. biorxiv.org The presence of certain microbes can prime the plant's defense systems, leading to a more rapid and robust production of phytoalexins like 1-Methoxyphaseollidin upon pathogen attack. frontiersin.org This complex web of interactions underscores the importance of the holobiont—the plant and its associated microbial community—as the unit of selection in evolution.

Table 2: Influence of Isoflavonoids on Plant-Microbe Interactions

Type of Interaction Role of Isoflavonoids Key Compounds Involved (Examples) Source
Symbiosis Signaling molecules to attract and establish relationships with beneficial microbes. Genistein, Daidzein (B1669772) encyclopedia.pubfrontiersin.orgresearchgate.net
Pathogen Inhibition Antimicrobial agents that inhibit the growth of pathogenic fungi and bacteria. Medicarpin (B1676140), 1-Methoxyphaseollidin researchgate.netresearchgate.net
Microbiome Shaping Selective promotion or inhibition of microbial growth in the rhizosphere. Coumarins, various flavonoids and isoflavonoids researchgate.net

Evolutionary Significance of Isoflavonoid (B1168493) Production in Plants

The ability to produce isoflavonoids, including 1-Methoxyphaseollidin, is a key evolutionary innovation, particularly within the legume family (Fabaceae). biorxiv.orgbiorxiv.org The biosynthetic pathways for these compounds are believed to have evolved from the more ancient and widespread flavonoid pathway. frontiersin.orgnih.govroyalsocietypublishing.org This evolution likely involved gene duplication and neofunctionalization, where existing genes acquired new functions, leading to the emergence of novel metabolic capabilities. biorxiv.orgbiorxiv.orgroyalsocietypublishing.org

The primary drivers for the evolution of isoflavonoid biosynthesis are thought to be the dual advantages they confer: enhanced defense against pathogens and the ability to form symbiotic relationships with nitrogen-fixing bacteria. encyclopedia.pubfrontiersin.orgfrontiersin.org This dual functionality provided a significant selective advantage, allowing legumes to thrive in diverse and often nutrient-poor environments. The evolution of the flavonoid pathway shows great diversity across plant species, reflecting adaptation to different ecological niches and the constant evolutionary arms race between plants and their pathogens. nih.govroyalsocietypublishing.org

The genes involved in isoflavonoid biosynthesis, such as chalcone (B49325) synthase (CHS), isoflavone (B191592) synthase (IFS), and others, show distinct evolutionary patterns. biorxiv.orgbiorxiv.org For example, IFS is the key enzyme that channels precursors into the isoflavonoid pathway and is found almost exclusively in legumes. biorxiv.org The conservation and diversification of these gene families highlight the evolutionary pressures that have shaped the production of these ecologically important molecules. biorxiv.org

The structural diversity of isoflavonoids, which arises from various modifications like methylation (as seen in 1-Methoxyphaseollidin), glycosylation, and prenylation, further enhances their functional specificity and effectiveness. nih.govfrontiersin.org This chemical diversification is a hallmark of plant evolution, allowing for nuanced responses to a wide range of environmental challenges and opportunities. frontiersin.org Ultimately, the production of compounds like 1-Methoxyphaseollidin is a testament to the evolutionary ingenuity of plants in navigating their complex ecological landscapes.

Table 3: Key Genes in Isoflavonoid Biosynthesis and Their Evolutionary Context

Gene/Enzyme Function Evolutionary Significance Source
Chalcone Synthase (CHS) Catalyzes an early step in the flavonoid/isoflavonoid pathway. Part of a multigene family; gene duplication has played a significant role in its evolution. encyclopedia.pubbiorxiv.org
Isoflavone Synthase (IFS) Key enzyme committing precursors to the isoflavonoid pathway. Highly conserved in legumes; a critical evolutionary step for isoflavonoid production. biorxiv.orgbiorxiv.org
Chalcone Reductase (CHR) Involved in the production of 5-deoxyisoflavonoids. Works in conjunction with CHS to produce specific isoflavonoid precursors. encyclopedia.pubbiorxiv.org
Isoflavone Reductase (IFR) Catalyzes a key reduction step in the biosynthesis of pterocarpan (B192222) phytoalexins. Shows evidence of gene duplication and functional specialization. biorxiv.org

Future Research Directions

Unexplored Biological Activities and Mechanistic Investigations

While preliminary studies have hinted at the potential of 1-methoxyphaseollidin, its full range of biological activities remains largely uncharted. Future investigations should focus on systematically screening for novel therapeutic properties. For instance, its potential anti-viral activities, such as against SARS-CoV-2, have been suggested by in silico docking studies which indicated a good binding affinity to the main protease (Mpro). researchgate.net Further research could also explore its efficacy against various cancer cell lines, building upon initial findings from network pharmacology studies that have associated it with pathways relevant to cancer treatment. nih.govmdpi.comucl.ac.uk

Mechanistic studies are crucial to understand how 1-methoxyphaseollidin exerts its effects at a molecular level. This includes identifying its specific cellular targets and elucidating the signaling pathways it modulates. For example, its observed anti-Helicobacter pylori activity warrants further investigation to determine the precise mechanism of bacterial inhibition. biocrick.comacs.org

Advanced Synthetic Biology Applications for Production

The natural abundance of 1-methoxyphaseollidin is often low, necessitating the development of efficient and sustainable production methods. Advanced synthetic biology offers a powerful toolkit for engineering microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, for the heterologous production of this compound. frontiersin.orgnih.gov This involves the reconstruction of its biosynthetic pathway in a suitable microbial host and optimizing metabolic fluxes to enhance yield. nih.govijournals.cnphdcourses.dk

Strategies for improving production could include:

Pathway Optimization: Fine-tuning the expression levels of biosynthetic genes to prevent the accumulation of toxic intermediates and maximize the final product. ijournals.cn

Host Engineering: Modifying the host's metabolism to increase the supply of precursors for 1-methoxyphaseollidin biosynthesis. frontiersin.org

Scaffold Systems: Utilizing artificial scaffolds to co-localize enzymes in the pathway, thereby increasing catalytic efficiency. nih.gov

These approaches, which have been successfully applied to other bioactive compounds, could pave the way for the industrial-scale production of 1-methoxyphaseollidin. frontiersin.orgnih.gov

Development of Novel Analytical Tools for In Situ Studies

To fully understand the role of 1-methoxyphaseollidin in its natural context, the development of novel analytical tools for in situ studies is essential. Current methods often rely on extraction, which can alter the spatial distribution and concentration of the compound. Techniques that allow for real-time monitoring of 1-methoxyphaseollidin within living plant tissues would provide invaluable insights into its biosynthesis, transport, and localization during plant-pathogen interactions.

Future research could focus on developing:

Biosensors: Genetically encoded or synthetic biosensors that can detect and report the presence of 1-methoxyphaseollidin with high spatial and temporal resolution.

Advanced Imaging Techniques: Utilizing techniques like mass spectrometry imaging to visualize the distribution of 1-methoxyphaseollidin and related metabolites directly in plant tissues.

These tools would enable a more dynamic and accurate understanding of the compound's function in plant defense.

Integrated Omics Approaches for Comprehensive Pathway Understanding

A comprehensive understanding of the 1-methoxyphaseollidin biosynthetic pathway and its regulation can be achieved through integrated "omics" approaches. nih.govrsc.orgmdpi.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a complete picture of the metabolic network. nih.gov

Key areas of focus include:

Transcriptomics and Metabolomics: Correlating gene expression profiles with metabolite accumulation to identify novel genes and enzymes involved in the pathway. nih.govrsc.org

Gene Regulatory Networks: Using time-series data to unravel the complex regulatory interactions that control the biosynthesis of 1-methoxyphaseollidin. nih.govrsc.org

Multi-Omics Integration: Developing computational models that integrate different omics datasets to predict metabolic fluxes and identify key regulatory points in the pathway. mdpi.comnih.gov

Such an integrated approach will not only elucidate the biosynthesis of 1-methoxyphaseollidin but also provide a framework for understanding the production of other valuable phytoalexins. nih.govrsc.org

Q & A

Q. What are the primary natural sources of 1-Methoxyphaseollidin, and how is it isolated for experimental use?

1-Methoxyphaseollidin is predominantly isolated from Glycyrrhiza species (licorice), particularly Glycyrrhiza uralensis, using chromatographic techniques such as HPLC or LC-MS. Structural identification involves NMR and mass spectrometry, with purity validated via UV-Vis and retention time matching . For isolation, ethanol or methanol extracts of licorice roots are fractionated using silica gel column chromatography, followed by preparative TLC or HPLC to isolate the compound .

Q. What pharmacokinetic parameters (e.g., bioavailability, solubility) are critical for designing in vivo studies with 1-Methoxyphaseollidin?

Key ADME parameters include an oral bioavailability (OB) of 69.98% and a drug-likeness (DL) score of 0.64, indicating moderate absorption and compatibility with Lipinski’s rules. Its moderate BBB permeability (0.48) suggests limited central nervous system activity, necessitating targeted delivery methods for neuro-related studies. Solubility in polar solvents (e.g., DMSO) is recommended for in vitro assays .

Q. What preliminary biological activities have been reported for 1-Methoxyphaseollidin?

The compound exhibits anti-Helicobacter pylori activity (IC₅₀ = 48 μM) against both clarithromycin/amoxicillin-resistant and sensitive strains. It also inhibits lysoPAF acetyltransferase, suggesting anti-inflammatory potential. Preliminary network pharmacology studies link it to pathways like TNF and NF-κB, relevant to chronic inflammation and heart failure .

Advanced Research Questions

Q. How can network pharmacology and molecular docking elucidate the multi-target mechanisms of 1-Methoxyphaseollidin in complex diseases?

Methodology:

  • Use databases like TCMSP or SwissTargetPrediction to identify target proteins (e.g., TNF, IL-6, AKT1).
  • Construct protein-protein interaction (PPI) networks via STRING or Cytoscape.
  • Perform molecular docking (AutoDock Vina) to validate binding affinities to key targets like NF-κB.
  • Validate predictions with in vitro assays (e.g., ELISA for cytokine suppression) .

Q. What experimental strategies address discrepancies in reported bioactivity data for 1-Methoxyphaseollidin across studies?

Approach:

  • Standardize extraction protocols (e.g., solvent polarity, temperature) to minimize variability.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to cross-validate results.
  • Conduct dose-response studies across multiple cell lines (e.g., RAW264.7 macrophages, HUVECs) to assess context-dependent effects .

Q. How do structural modifications of 1-Methoxyphaseollidin influence its pharmacological activity?

Structure-Activity Relationship (SAR) Insights:

  • The methoxy group at position 1 enhances metabolic stability but reduces solubility.
  • Substitutions at the isoprenyl side chain (e.g., hydroxylation) improve anti-inflammatory activity by increasing hydrogen bonding with COX-2.
  • Comparative studies with analogs like Edudiol (lacking the methoxy group) reveal critical roles of this moiety in target selectivity .

Q. What are the limitations of current in silico models for predicting 1-Methoxyphaseollidin’s off-target effects?

Critical Analysis:

  • Existing models (e.g., SwissADME, ProTox-II) often overlook phase II metabolism, leading to false negatives in toxicity predictions.
  • Integrate metabolomics data (e.g., CYP450 inhibition assays) to refine predictions.
  • Validate with transcriptomic profiling (RNA-seq) to capture unexpected pathway modulations .

Methodological Guidance

  • For bioactivity validation : Combine LC-MS quantification with functional assays (e.g., ROS detection in H. pylori-infected gastric cells) to correlate concentration-dependent effects .
  • For mechanistic studies : Use CRISPR/Cas9 knockout models (e.g., AKT1⁻/⁻ cells) to confirm target specificity .
  • For data reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like ChEMBL or PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.